Dimaprit
Overview
Description
Dimaprit is a histamine analog that works as a selective H2 histamine receptor agonist . It is often used to study the activity of histamine and its receptors .
Synthesis Analysis
The synthesis of Dimaprit involves complex chemical reactions. The similarity in molecular structure between the histamine H2-agonist Dimaprit and the endogenous nitric oxide synthase (NOS) substrate L-arginine has been studied .Molecular Structure Analysis
Dimaprit has a molecular formula of C6H15N3S . The similarity in molecular structure between the histamine H2-agonist Dimaprit and the endogenous nitric oxide synthase (NOS) substrate L-arginine has been studied .Chemical Reactions Analysis
Dimaprit has been tested in an in vitro assay which measures the conversion of [3 H]-L-arginine to [3 H]-L-citrulline. Dimaprit inhibits rat brain NOS (nNOS) concentration dependently with an IC 50 of 49±14 μM .Physical And Chemical Properties Analysis
Dimaprit has a molecular weight of 161.27 g/mol . It is a solid substance that is soluble in DMSO .Scientific Research Applications
Cardiovascular Research
Dimaprit is known to act as a selective histamine H2 receptor agonist . In cardiovascular research, it has been utilized to study the effects of H2 receptor activation on heart rhythm and vasodilation . For instance, Dimaprit has been used to investigate the potential for H2 receptor agonists to initiate cardiac arrhythmias in transgenic mouse models .
Gastric Acid Secretion Studies
In the field of gastroenterology, Dimaprit has been employed to explore its efficacy in stimulating gastric acid secretion. It has been found to be equipotent to histamine in this regard, with some studies suggesting that it can induce a greater maximal rate of acid secretion .
Immunology
Dimaprit’s role in the immune system has been examined, particularly its influence on inhibiting antibody production, T cell proliferation, and cytokine production . It has been observed to increase the responsiveness of rat spleen cells to T-cell mitogens, suggesting a potential regulatory effect on T-suppressor cell activity .
T Cell Proliferation
Research has indicated that Dimaprit can enhance the response of lymphocytes to mitogens, which could have implications for understanding T cell proliferation and the development of immunotherapies .
Cytokine Production
Dimaprit has been studied for its impact on cytokine production. It has been reported to reduce TNF production induced by LPS in mouse models, which could be significant in the context of inflammation and related diseases .
Histamine Receptor Research
As a highly specific histamine H2-receptor agonist, Dimaprit has been pivotal in histamine receptor research. It has helped in constructing receptor models and understanding the structural properties of histamine receptors .
Neurotoxicity Studies
Dimaprit has been investigated for its neurotoxic effects, particularly in the context of brain histamine receptors. Studies have shown that it can induce brain necrosis when administered in high doses, highlighting the need for caution in its use .
Endotoxin Shock and Hepatitis Models
In experimental models, Dimaprit has been evaluated for its efficacy in treating conditions such as endotoxin shock and hepatitis. Its role as an H2 receptor agonist suggests potential therapeutic applications in these areas .
Mechanism of Action
Target of Action
Dimaprit is a histamine analog that works as a selective H2 histamine receptor agonist . The primary target of Dimaprit is the Histamine H2 receptor . Histamine H2 receptors are primarily found in the gastric parietal cells, and they stimulate gastric acid secretion .
Mode of Action
Dimaprit, as an agonist, binds to the Histamine H2 receptor, mimicking the action of histamine. This binding stimulates the activity of the receptor, leading to an increase in gastric acid secretion .
Biochemical Pathways
It is known that the activation of h2 receptors leads to an increase in cyclic adenosine monophosphate (camp) levels, which in turn stimulates proton pumps in the stomach, leading to increased gastric acid secretion .
Pharmacokinetics
It is also systemically active following oral administration .
Result of Action
The primary result of Dimaprit’s action is the stimulation of gastric acid secretion . This can have various effects on the body, depending on the context For example, it can aid in digestion by providing the acidic environment needed for the activation of digestive enzymes.
Safety and Hazards
properties
IUPAC Name |
3-(dimethylamino)propyl carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3S/c1-9(2)4-3-5-10-6(7)8/h3-5H2,1-2H3,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHQOJYVQUNWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23256-33-9 (di-hydrochloride) | |
Record name | Dimaprit | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0037154 | |
Record name | Dimaprit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65119-89-3 | |
Record name | 3-(Dimethylamino)propyl carbamimidothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65119-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimaprit | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimaprit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMAPRIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZQ699148P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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